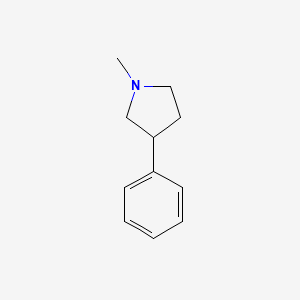

1-Methyl-3-phenylpyrrolidine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-methyl-3-phenylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-12-8-7-11(9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNBZEZHOYJIKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl 3 Phenylpyrrolidine and Its Derivatives

Conventional Synthetic Routes to the Pyrrolidine (B122466) Core

Multi-Step Organic Reactions

The synthesis of pyrrolidine derivatives, including 1-methyl-3-phenylpyrrolidine, can be accomplished through a series of well-established organic reactions. smolecule.comup.ac.za These synthetic sequences may involve the formation of the pyrrolidine ring from acyclic precursors through cyclization reactions. For instance, a general approach could involve the reaction of a suitable amine with a difunctionalized alkane, leading to the formation of the five-membered ring. Subsequent modifications, such as N-methylation and the introduction of a phenyl group, would then yield the target compound.

One documented pathway to a related structure, 1-methyl-3-pyrrolidinol, involves a ring closure reaction between specific compounds to form an intermediate, which is then reduced to the final product. google.com Although not directly for this compound, this highlights the general strategy of building the pyrrolidine core and then modifying it. The synthesis of complex pyrrolidine structures often requires careful planning of the reaction sequence to ensure the desired substitution pattern is achieved. youtube.comyoutube.com

Reactions Involving Phenylmagnesium Bromide and Pyrrolidine Derivatives

A common and direct method for introducing the phenyl group onto the pyrrolidine ring involves the use of phenylmagnesium bromide, a Grignard reagent. ontosight.ai This powerful nucleophile can react with a suitable electrophilic pyrrolidine derivative, such as a 1-methylpyrrolidone or a related compound with a leaving group at the 3-position. The Grignard reagent attacks the electrophilic carbon, forming a new carbon-carbon bond and attaching the phenyl group to the pyrrolidine core. This approach is a fundamental tool in organic synthesis for the formation of aryl-substituted cyclic amines.

Asymmetric Synthesis Approaches

To control the stereochemistry at the chiral center (the carbon bearing the phenyl group), asymmetric synthesis methods are employed. These techniques are crucial for producing specific stereoisomers of this compound, which can have different biological activities.

Stereoselective Formation of this compound

Achieving stereoselectivity in the synthesis of this compound can be accomplished through various strategies. One approach involves the use of chiral starting materials or chiral auxiliaries to guide the stereochemical outcome of the reactions. For example, a stereoselective synthesis of cis-3-hydroxy-5-phenylpyrrolidine has been developed using a face- and chemo-selective hydrogenation of a cyclic imine intermediate. thieme-connect.com This highlights the potential for controlling the stereochemistry of substituted pyrrolidines.

Another strategy is the use of chiral catalysts in reactions that form the pyrrolidine ring or introduce the phenyl group. Asymmetric deprotonation of N-Boc-pyrrolidine using a chiral ligand complex, followed by reaction with an electrophile, can yield enantiomerically enriched 2-substituted pyrrolidines. whiterose.ac.uk While this example is for the 2-position, similar principles can be applied to the synthesis of 3-substituted pyrrolidines. The development of stereoselective routes is a significant area of research, aiming to provide access to enantiomerically pure pyrrolidine derivatives. acs.orgacs.orgnih.govnih.gov

Copper-Catalyzed Intramolecular Hydroamination Reactions for α-Arylpyrrolidines

A modern and efficient method for the asymmetric synthesis of α-arylpyrrolidines involves copper-catalyzed intramolecular hydroamination. nih.govresearchgate.netresearchgate.net This reaction typically involves the cyclization of an aminoalkene substrate in the presence of a chiral copper catalyst. acs.org The catalyst controls the stereochemistry of the newly formed stereocenter, leading to high enantioselectivity. thieme-connect.com

A practical two-step synthetic route to α-arylpyrrolidines has been reported, which consists of a Suzuki-Miyaura cross-coupling reaction followed by an enantioselective copper-catalyzed intramolecular hydroamination. nih.govresearchgate.net This method has a broad scope and is tolerant of various functional groups, making it a versatile approach for synthesizing a diverse array of α-arylpyrrolidine scaffolds with excellent enantiomeric purity under mild conditions. nih.govresearchgate.net

| Catalyst System | Substrate Type | Product Type | Enantiomeric Ratio (er) | Yield |

| Cu(OAc)₂ / (R,R)-Ph-BPE | α-heteroaryl substituted aminoalkenes | α-arylpyrrolidines | 97.5:2.5 – 99.5:0.5 | 62–83% |

Table 1: Representative data for copper-catalyzed intramolecular hydroamination for the synthesis of α-arylpyrrolidines. nih.gov

1,3-Dipolar Cycloaddition Strategies for Pyrrolidine Scaffolds

The 1,3-dipolar cycloaddition reaction is a powerful and widely used method for the construction of five-membered heterocyclic rings, including the pyrrolidine scaffold. rsc.orgnih.govresearchgate.net This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene. acs.orgresearchgate.net This approach allows for the direct and often stereocontrolled formation of the pyrrolidine ring with the potential to create multiple stereocenters in a single step. acs.orgacs.orgbohrium.com

Catalytic asymmetric versions of this reaction have been extensively developed, utilizing chiral catalysts to control the enantioselectivity of the cycloaddition. rsc.org These methods provide access to a wide variety of enantiomerically enriched pyrrolidine derivatives. acs.org The versatility of the 1,3-dipolar cycloaddition strategy allows for the synthesis of densely substituted and structurally complex pyrrolidines by varying the components of the reaction. acs.org

| Dipole | Dipolarophile | Catalyst/Conditions | Product | Diastereoselectivity/Enantioselectivity |

| Azomethine ylide (from imino ester) | Chiral acrylamides | Not specified | Substituted pyrrolidine | Excellent diastereoselectivity |

| Azomethine ylide (from N-sulfinyl imine and glycine (B1666218) derivative) | 1-Azadienes | Ag₂CO₃ | Densely substituted pyrrolidine | High regio- and diastereoselectivities |

| Azomethine ylide (from isatin (B1672199) and amino acid) | Vinyl selenone | Three-component reaction | Spirooxindole-pyrrolizine | High diastereoselectivity |

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions for Pyrrolidine Synthesis. researchgate.netacs.orgbohrium.com

Kinetic Resolution Techniques in Pyrrolidine Synthesis

Kinetic resolution has proven to be a valuable strategy for obtaining enantiomerically pure substituted pyrrolidines. rsc.orgrsc.org This technique relies on the differential reaction rates of enantiomers in a racemic mixture with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product.

One approach involves the dynamic kinetic resolution (DKR) of N-Boc-pyrrolidine. rsc.org For instance, the transmetalation of N-Boc-2-stannylpyrrolidine with excess n-butyllithium (nBuLi) in the presence of a chiral diamine ligand, followed by quenching with an electrophile like trimethylsilyl (B98337) chloride (TMSCl), can yield 2-substituted pyrrolidines with high enantioselectivity. rsc.org The choice of the chiral ligand is crucial, as the use of its diastereoisomer can lead to the formation of the opposite enantiomer of the pyrrolidine product. rsc.org

Furthermore, enzymatic methods, cycloadditions, and the reduction of ketones are also prominent kinetic resolution techniques utilized in the synthesis of chiral pyrrolidines. rsc.org For example, the asymmetric hydrogenation of racemic disubstituted β-keto-γ-lactams using a Noyori-type ruthenium catalyst can produce chiral lactams with excellent diastereoselectivity and enantioselectivity, which can then be converted to the desired pyrrolidine derivatives through further functional group manipulations. rsc.org

Advanced Synthetic Transformations

The synthesis of 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones, which are derivatives of this compound, has been achieved through various methods. One effective approach involves the reaction of 3-methyl-3-phenylsuccinic acid with substituted anilines. scispace.comache-pub.org.rs This condensation can be carried out under solvent-free conditions using microwave irradiation, providing a green and efficient route to these succinimide (B58015) derivatives. scispace.comache-pub.org.rs The resulting compounds have been characterized extensively using spectroscopic techniques such as UV, FT-IR, and NMR, as well as elemental analysis. scispace.comache-pub.org.rs

Alternatively, N-aryl and N-aminoaryl 3-phenylpyrrolidine-2,5-diones can be synthesized by heating the corresponding 3-phenylsuccinic acids with appropriate arylamines or arylhydrazines at high temperatures. uj.edu.pl This method has been used to generate a series of derivatives with different substituents on the aryl ring. uj.edu.pl

Furthermore, amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid have been synthesized and evaluated for their biological activities. nih.gov These syntheses often involve the coupling of the carboxylic acid with various amines to form the corresponding amides. nih.gov

The following table summarizes the synthesis of some 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones:

| Starting Material 1 | Starting Material 2 | Method | Product | Reference |

| 3-Methyl-3-phenylsuccinic acid | Substituted anilines | Microwave irradiation (solvent-free) | 1-Aryl-3-methyl-3-phenylpyrrolidine-2,5-diones | scispace.comache-pub.org.rs |

| 3-Phenylsuccinic acids | Arylamines/Arylhydrazines | Heating at 190-200°C | N-Aryl/N-Aminoaryl 3-phenylpyrrolidine-2,5-diones | uj.edu.pl |

| 3-Methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid | Various amines | Amide coupling | 3-Methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides | nih.gov |

One-pot multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of substituted pyrrolidines, offering advantages such as high yields, shorter reaction times, and environmental friendliness. rasayanjournal.co.in A notable example is the synthesis of polysubstituted pyrrolidines via a tetrabutylammonium (B224687) bromide (TBAB) mediated one-pot, multi-component domino cyclization reaction in water. rasayanjournal.co.in This method involves the reaction of anilines, acetylenedicarboxylates, and formaldehyde (B43269) to afford the desired pyrrolidine products in good yields. rasayanjournal.co.in

Another efficient one-pot procedure involves the reaction of halogenated amides to construct piperidines and pyrrolidines. mdpi.com This tandem protocol integrates amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution in a single pot under mild, metal-free conditions. mdpi.com

Furthermore, a three-component reaction of cyclopropyl (B3062369) ketones, aldehydes, and amines, promoted by a metal iodide, has been developed for the synthesis of substituted pyrrolidine derivatives. acs.org A one-pot oxidative decarboxylation-β-iodination of α-amino acid carbamates or amides provides a mild route to 2,3-disubstituted pyrrolidines with a trans relationship between the substituents. nih.gov

A highly diastereoselective one-pot, four-step protocol has also been reported for the synthesis of N-protected silyl-substituted pyrrolidines. acs.org This sequence involves the formation of a silyllithium reagent, its addition to a diaryl olefin, a highly diastereoselective addition to a chiral sulfinimine, and finally, intramolecular cyclization. acs.org

The following table provides a summary of various one-pot synthetic procedures for substituted pyrrolidines:

| Reactants | Catalyst/Promoter | Key Features | Product | Reference |

| Anilines, Acetylenedicarboxylates, Formaldehyde | Tetrabutylammonium Bromide (TBAB) | Domino cyclization in water | Polysubstituted pyrrolidines | rasayanjournal.co.in |

| Halogenated amides | - | Amide activation, nitrile ion reduction, intramolecular substitution | N-substituted and C-substituted pyrrolidines | mdpi.com |

| Cyclopropyl ketones, Aldehydes, Amines | Metal Iodide | Three-component reaction | Substituted pyrrolidine derivatives | acs.org |

| α-Amino acid carbamates/amides | - | Oxidative decarboxylation-β-iodination | 2,3-Disubstituted pyrrolidines | nih.gov |

| Silyllithium reagent, Diaryl olefin, Chiral sulfinimine | - | Four-step, high diastereoselectivity | N-Protected silyl-substituted pyrrolidines | acs.org |

Intramolecular stereospecific substitution reactions offer a powerful means to control the stereochemistry of the resulting pyrrolidine ring. A convenient route to substituted pyrrolidines involves the conjugate addition of amino alcohols derived from α-amino acids to vinyl sulfones. nih.gov This is followed by N-benzylation, chlorination, and subsequent intramolecular alkylation. A key feature of this process is the stereospecific rearrangement of substituents from the α-position of the starting amine to the β-position of the pyrrolidine product, which proceeds through an aziridinium (B1262131) ion intermediate. nih.gov

Iron(III)-catalyzed intramolecular hydroamination/cyclization of α-substituted amino alkenes represents another highly efficient and diastereoselective method. csic.es This reaction allows for the synthesis of enantiopure trans-2,5-disubstituted pyrrolidines from readily available L-α-amino acids. The reaction proceeds stereoselectively, yielding exclusively the trans-pyrrolidine derivative. csic.es

Reconstructing the core structure of pyrrolidines to create new chemical entities is a challenging yet valuable synthetic strategy. nih.govresearchgate.net A novel skeletal modification approach enables the conversion of polar cyclic pyrrolidines into nonpolar linear dienes. nih.govresearchgate.net This deconstruction process involves the removal of the nitrogen atom through N-sulfonylazidonation, followed by the rearrangement of the resulting sulfamoyl azide (B81097) intermediates. nih.govresearchgate.net This method can be applied in the late-stage modification of bioactive compounds. nih.gov

Another approach to pyrrolidine synthesis involves the ring contraction of pyridines. bohrium.com A photo-promoted reaction of pyridines with silylborane can yield pyrrolidine derivatives that contain a 2-azabicyclo[3.1.0]hex-3-ene skeleton. These products can then serve as versatile synthons for further functionalization. bohrium.com

Rearrangement reactions provide another avenue for the synthesis and modification of the pyrrolidine scaffold. While specific examples directly involving this compound aminimides are not detailed in the provided context, several classical rearrangement reactions are relevant to the synthesis of amides and other functional groups found in pyrrolidine derivatives. These include the Beckmann, Curtius, and Hofmann rearrangements. libretexts.orgmasterorganicchemistry.com

The Beckmann rearrangement converts an oxime into an amide under acidic conditions. youtube.com This reaction is stereospecific, with the group anti to the hydroxyl group migrating. youtube.com

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be converted to an amine or other nitrogen-containing functional groups. masterorganicchemistry.com

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate, using bromine and a strong base. masterorganicchemistry.com

These rearrangement reactions are fundamental in organic synthesis and can be strategically employed in multi-step sequences to construct complex pyrrolidine-containing molecules.

Cycloaddition and Friedel-Crafts Alkylation for Pyrrolidinedione Formation

The synthesis of the pyrrolidine ring system is a cornerstone of medicinal and organic chemistry. Among the myriad of strategies, the combination of cycloaddition reactions to construct the core heterocyclic structure, followed by modifications such as Friedel-Crafts alkylation, presents a versatile approach. A key intermediate in the synthesis of this compound is 1-methyl-3-phenyl-2,5-pyrrolidinedione. The formation of this succinimide derivative can be envisioned through a cycloaddition pathway, which is then followed by reduction to yield the target pyrrolidine.

The construction of the 1-methyl-3-phenyl-2,5-pyrrolidinedione scaffold can be theoretically achieved via a [3+2] cycloaddition reaction. Such reactions are powerful tools for the stereocontrolled synthesis of five-membered rings. In this context, the reaction would involve a dipolarophile, such as N-methylmaleimide, and a suitable dipole. For instance, the cycloaddition of an azomethine ylide derived from N-methylglycine with an appropriate alkene bearing a phenyl group could lead to the desired pyrrolidine-2,5-dione structure. Research has shown that [3+2] cycloaddition reactions of in-situ generated nitrile oxides with alkenes like styrene (B11656) and N-methylmaleimide proceed efficiently to form isoxazolines and other heterocyclic structures. tandfonline.comfigshare.com Specifically, the reaction of styrene with N-methylmaleimide has been explored in the context of various cycloaddition reactions, highlighting its potential as a precursor to phenyl-substituted heterocyclic systems. scispace.comresearchgate.netacs.org

While a direct Friedel-Crafts alkylation on a pre-formed pyrrolidinedione to introduce the phenyl group at the 3-position is not the most commonly cited method for this specific molecule, intramolecular Friedel-Crafts reactions are a well-established method for the cyclization and formation of various ring systems. This type of reaction is particularly useful for creating polycyclic compounds.

Once the key intermediate, 1-methyl-3-phenyl-2,5-pyrrolidinedione (also known as N-methyl-α-phenylsuccinimide), is synthesized, the final step involves the reduction of the two carbonyl groups of the succinimide ring. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding this compound. The synthesis of N-phenylsuccinimide derivatives from succinic anhydride (B1165640) and anilines followed by cyclization is a common procedure. researchgate.netbeilstein-journals.org The resulting succinimide can then be N-methylated. nih.gov

Below is a table summarizing the key compounds involved in this synthetic approach.

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

| This compound | Not specified | C11H15N | Final Product |

| 1-Methyl-3-phenyl-2,5-pyrrolidinedione | 86-34-0 | C11H11NO2 | Key Intermediate |

| N-Methylmaleimide | 1121-07-9 | C5H5NO2 | Dipolarophile in Cycloaddition |

| Styrene | 100-42-5 | C8H8 | Precursor for Phenyl Group |

| Succinic Anhydride | 108-30-5 | C4H2O3 | Starting material for succinimide |

| Aniline | 62-53-3 | C6H7N | Starting material for N-phenylsuccinimide |

Advanced Spectroscopic Characterization and Structure Elucidation of 1 Methyl 3 Phenylpyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 1-Methyl-3-phenylpyrrolidine in solution. One-dimensional (¹H and ¹³C) and two-dimensional techniques are used synergistically to assign all proton and carbon signals and confirm the connectivity of the atoms.

¹H NMR and ¹³C NMR Investigations

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

Expected ¹H NMR Spectral Data: In a typical ¹H NMR spectrum, the signals for this compound would be expected in distinct regions. The five protons of the phenyl group would appear as a complex multiplet in the aromatic region (approximately δ 7.2-7.4 ppm). The single proton at the chiral center (C3), being adjacent to the phenyl group, would be found downfield in the aliphatic region. The protons on the pyrrolidine (B122466) ring at positions C2, C4, and C5 would produce complex multiplets due to diastereotopicity and spin-spin coupling. The three protons of the N-methyl group would appear as a sharp singlet, typically the most upfield signal.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would be expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the asymmetric molecule. The carbons of the phenyl ring would resonate in the δ 126-145 ppm range. The aliphatic carbons of the pyrrolidine ring and the N-methyl carbon would appear in the upfield region (approximately δ 20-70 ppm).

Hypothetical Data Table for 1D NMR of this compound (Note: This data is illustrative and not based on experimental results.)

¹H NMR| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.30 | m | 5H | Ar-H |

| ~3.40 | m | 1H | H-3 |

| ~3.10 | m | 1H | H-2a |

| ~2.90 | m | 1H | H-5a |

| ~2.70 | m | 1H | H-2b |

| ~2.50 | s | 3H | N-CH₃ |

| ~2.40 | m | 1H | H-5b |

| ~2.20 | m | 1H | H-4a |

¹³C NMR

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~144.0 | Ar C (quaternary) |

| ~128.5 | Ar CH |

| ~126.5 | Ar CH |

| ~65.0 | C-2 |

| ~58.0 | C-5 |

| ~42.0 | N-CH₃ |

| ~40.0 | C-3 |

Two-Dimensional NMR Techniques for Connectivity Analysis

To unambiguously assign the signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the protons within the pyrrolidine ring, for example, showing a cross-peak between the H-3 proton and the H-2/H-4 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is the primary method for assigning carbon signals based on their known proton assignments.

Correlation of Spectroscopic Data with Electronic Effects

The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of the nuclei. In this compound, the electron-withdrawing inductive effect of the sp²-hybridized carbons in the phenyl group causes a downfield shift (deshielding) for the proton and carbon at the C-3 position. The nitrogen atom, being electronegative, also exerts an inductive effect, causing deshielding of the adjacent carbons (C-2 and C-5) and their attached protons. These effects are fundamental to predicting and interpreting the spectral data.

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

Elucidation of Molecular Fragments and Reaction Intermediates

Under electron ionization (EI), this compound (Molecular Weight: 161.24 g/mol ) would produce a molecular ion peak (M⁺) at m/z 161. The fragmentation is typically dominated by cleavage alpha to the nitrogen atom, which is a favorable process that leads to stabilized iminium cations.

Alpha-Cleavage: The most characteristic fragmentation would involve the cleavage of the C2-C3 bond, leading to the formation of a stable, resonance-delocalized iminium ion. This is often the base peak in the spectrum.

Loss of Phenyl Group: Cleavage of the C-C bond between the pyrrolidine ring and the phenyl group could occur.

Tropylium (B1234903) Ion: The presence of a phenyl group often leads to the formation of the tropylium cation (C₇H₇⁺) at m/z 91, which is a common and stable fragment.

Hypothetical Data Table for Mass Spectrometry Fragmentation (Note: This data is illustrative and not based on experimental results.)

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 161 | [C₁₁H₁₅N]⁺ | Molecular Ion (M⁺) |

| 146 | [M - CH₃]⁺ | Loss of methyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage and ring opening |

Hyphenated Techniques for Structural Confirmation

Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the analysis of this compound in complex mixtures.

GC-MS: In this technique, the gas chromatograph separates the volatile compound from other components in a sample based on its boiling point and polarity. The separated compound then enters the mass spectrometer, which provides a mass spectrum for identification. This is a standard method for confirming the presence and purity of the synthesized compound.

LC-MS: For less volatile derivatives or for analysis in biological matrices, LC-MS is employed. The liquid chromatograph separates the components, and the mass spectrometer provides detection and structural information.

These techniques are crucial for confirming the identity of reaction products, analyzing metabolites, or detecting the compound in various samples by comparing the retention time and mass spectrum to that of a known standard.

Stereochemical and Conformational Investigations of 1 Methyl 3 Phenylpyrrolidine

Dynamic Stereochemistry Phenomena

Nitrogen Inversion Processes

Nitrogen inversion, also known as pyramidal inversion, is a process in which the nitrogen atom and its three substituents rapidly oscillate through a planar transition state. researchgate.net In molecules like 1-methyl-3-phenylpyrrolidine, this process leads to the interconversion of two stereoisomers if the nitrogen atom is a stereocenter. However, for this compound, the two groups attached to the nitrogen other than the methyl group are part of the pyrrolidine (B122466) ring and are identical in terms of connectivity, meaning the nitrogen is not a stereocenter in the isolated molecule unless other chiral centers are present.

The energy barrier to nitrogen inversion is influenced by several factors, including the nature of the substituents on the nitrogen atom and the geometry of the molecule. For acyclic amines, the barrier to inversion is generally low. For instance, the barrier for trimethylamine (B31210) has been estimated to be around 7.5 kcal/mol. researchgate.net In cyclic systems like pyrrolidines, ring strain can influence the inversion barrier. Studies on N-substituted 1,3-oxazines have shown that the nitrogen inversion barrier decreases with the increasing size of the substituent on the nitrogen. researchgate.net While specific data for this compound is unavailable, it is expected to have a relatively low barrier to nitrogen inversion, characteristic of tertiary amines, allowing for rapid interconversion between invertomers at room temperature.

Rotational Barriers and Aromatic Ring-Pyrrolidine Ring C-C Bond Rotation

The rotation around the single bond connecting the phenyl group to the pyrrolidine ring is a key conformational feature of this compound. The energy barrier for this rotation is influenced by the steric interactions between the ortho-hydrogens of the phenyl ring and the adjacent hydrogens on the pyrrolidine ring.

Studies on related N-arylpyrrolidin-2-ones have shown that the barrier to rotation around the N-aryl bond is relatively low. For N-phenylpyrrolidin-2-one, a rotational barrier of 7 kJ/mol (approximately 1.7 kcal/mol) has been simulated. researchgate.net In the case of this compound, the phenyl group is attached to a carbon atom of the pyrrolidine ring. The rotational barrier would be dictated by the steric hindrance between the phenyl group and the pyrrolidine ring substituents. While specific experimental or computational data for the rotational barrier of the C-C bond in this compound is not available, it is expected to be a low-energy process, allowing for relatively free rotation at ambient temperatures. This rotation, however, will have preferred conformations that minimize steric clash.

Interactive Data Table: Estimated Rotational Barriers in Related Compounds

| Compound | Bond Under Rotation | Estimated Rotational Barrier (kcal/mol) | Method |

| N-Phenylpyrrolidin-2-one | N-Aryl | ~1.7 | Force-field simulation researchgate.net |

| N-Benzhydryl-N-methylformamide | Aryl C-N | 3.06 | DFT Calculation mdpi.com |

Note: This table includes data from related compounds to provide context due to the absence of specific data for this compound.

Steric and Stereoelectronic Effects on Reactivity

The reactivity of this compound is influenced by both steric and stereoelectronic effects. The pyrrolidine ring can adopt various puckered conformations, such as the envelope and twisted forms, to alleviate steric strain. The phenyl and methyl substituents will have preferred orientations (pseudo-equatorial or pseudo-axial) in the lowest energy conformations.

Stereoelectronic effects, which involve the spatial arrangement of orbitals, also play a crucial role. For instance, the orientation of the nitrogen lone pair is critical in reactions involving electrophiles. The approach of an electrophile to the nitrogen atom will be directed by the steric hindrance posed by the methyl group and the pyrrolidine ring.

In reactions involving the phenyl ring, such as electrophilic aromatic substitution, the pyrrolidine ring acts as a substituent. Its electron-donating or withdrawing properties and its steric bulk will influence the regioselectivity and rate of the reaction. Similarly, reactions at the stereocenter at the C3 position of the pyrrolidine ring will be subject to steric approach control, where the existing substituents direct the incoming reagent to the less hindered face of the molecule. The photodissociation dynamics of N-methylpyrrole have been shown to be influenced by stereoelectronic effects, highlighting the importance of orbital interactions in determining reaction pathways. nih.govresearchgate.net While detailed studies on the reactivity of this compound are scarce, these general principles of steric and stereoelectronic control are expected to govern its chemical behavior.

Computational Chemistry and Molecular Modeling of 1 Methyl 3 Phenylpyrrolidine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, utilized to investigate the electronic structure of many-body systems. nih.gov It has become a prevalent method for studying the properties of organic compounds due to its favorable balance of accuracy and computational cost. scirp.org DFT calculations for 1-Methyl-3-phenylpyrrolidine would provide a foundational understanding of its molecular geometry, spectroscopic profile, and electronic reactivity.

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process would be carried out using a DFT method, such as B3LYP, combined with a suitable basis set like 6-31G(d,p) or higher. scirp.orgnih.gov The optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles. als-journal.com These theoretical values can be compared with experimental data, if available, to validate the computational model.

The electronic structure analysis provides information on the distribution of electrons within the molecule. This includes the calculation of atomic charges, which reveals the electrophilic and nucleophilic centers of the molecule. The molecular electrostatic potential (MEP) surface is another critical output, mapping the electrostatic potential onto the electron density surface. nih.gov The MEP map uses a color scale to visualize electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrrolidine (B122466) Derivative The following table provides an example of the kind of data generated from a DFT geometry optimization. Actual values for this compound would require a specific calculation.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G**) |

|---|---|---|

| Bond Length | C-N (pyrrolidine) | 1.46 Å |

| C-C (pyrrolidine) | 1.54 Å | |

| C-C (phenyl) | 1.39 Å | |

| N-CH₃ | 1.45 Å | |

| Bond Angle | C-N-C (pyrrolidine) | 109.5° |

| N-C-C (pyrrolidine) | 104.0° |

| Dihedral Angle | C-N-C-C | 25.0° |

DFT calculations are highly effective in predicting the spectroscopic characteristics of molecules, which is invaluable for interpreting experimental spectra. nih.gov

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govscielo.org.za The computed chemical shifts (often relative to a standard like Tetramethylsilane, TMS) typically show a strong linear correlation with experimental data, aiding in the assignment of complex spectra. researchgate.net

IR Spectroscopy: The vibrational frequencies of the molecule can be computed to generate a theoretical Infrared (IR) spectrum. nih.gov These calculations help in assigning the various vibrational modes (stretching, bending, torsion) to the experimentally observed absorption bands. nih.gov Due to the harmonic approximation used in calculations, computed frequencies are often systematically scaled to improve agreement with experimental results. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov This calculation provides information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption bands. nih.gov

Table 2: Example of Predicted vs. Experimental Spectroscopic Data This table illustrates how theoretical spectroscopic data for this compound would be compared against experimental findings.

| Spectrum | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | Phenyl C1 (ipso) | 145.2 ppm | 144.8 ppm |

| N-CH₃ | 42.5 ppm | 42.1 ppm | |

| IR | C-H Stretch (Aromatic) | 3080 cm⁻¹ | 3075 cm⁻¹ |

| N-CH₃ Stretch | 2790 cm⁻¹ | 2785 cm⁻¹ |

| UV-Vis | λmax (n → π*) | 265 nm | 262 nm |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small gap indicates that the molecule is more polarizable and more reactive. nih.gov From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated to further quantify the molecule's reactive nature. nih.gov

Table 3: Illustrative Frontier Molecular Orbital Properties This table shows typical data derived from a HOMO-LUMO analysis.

| Parameter | Value (eV) | Description |

|---|---|---|

| E(HOMO) | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -0.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.60 | Indicator of chemical reactivity and stability |

| Chemical Hardness (η) | 2.80 | Resistance to change in electron distribution |

| Electronegativity (χ) | 3.05 | Power to attract electrons |

| Electrophilicity Index (ω) | 1.66 | Propensity to accept electrons |

Quantum Chemical Calculations for Molecular Properties

Beyond the parameters derived from DFT, quantum chemical calculations can predict a range of other important molecular properties. These calculations provide a comprehensive profile of the molecule's physical and electronic behavior. Key properties include:

Polarizability: This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

Thermodynamic Properties: Calculations can yield standard thermodynamic functions such as enthalpy, entropy, and Gibbs free energy at a given temperature, providing insight into the molecule's stability and formation. researchgate.net

Non-Linear Optical (NLO) Properties: The first-order hyperpolarizability can be calculated to assess a molecule's potential for use in NLO materials. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation changes. researchgate.net

For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. mdpi.com The simulation can reveal the preferred orientations of the phenyl group relative to the pyrrolidine ring and identify the most stable conformers and the energy barriers between them. nih.gov This is particularly important when studying how the molecule might interact with a biological target, such as a receptor or enzyme, as its binding affinity can be highly dependent on its conformation. nih.gov Analysis of the simulation trajectory can include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net

In Silico Prediction of Molecular Features Relevant to Biological Activity

Computational methods are widely used in drug discovery to predict a compound's potential as a therapeutic agent. nih.gov For this compound, various in silico tools can be employed to assess its drug-likeness and predict its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). plos.orgmdpi.com

Drug-Likeness Prediction: This is often evaluated using rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to be orally bioavailable.

ADMET Prediction: A variety of computational models can predict how the molecule will behave in the body. These models can estimate its solubility, permeability across biological membranes (like the blood-brain barrier), metabolic stability, and potential for toxicity. mdpi.com

Biological Activity Prediction: Software can screen the molecule against databases of known biologically active compounds to predict its potential targets and activities (e.g., kinase inhibitor, GPCR ligand, enzyme inhibitor). nih.gov Molecular docking is a prominent technique used to predict the binding mode and affinity of a small molecule to the active site of a target protein, providing insights into its potential mechanism of action. nih.gov

Table 4: Example of In Silico Predictions for Biological Relevance This table presents a typical output from online tools used to predict drug-likeness and ADMET properties.

| Property/Prediction | Predicted Value/Outcome | Significance |

|---|---|---|

| Molecular Weight | 161.24 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Lipophilicity) | 1.85 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 1 | Complies with Lipinski's Rule (≤ 10) |

| Aqueous Solubility | Good | Favorable for absorption |

| Blood-Brain Barrier Permeation | High probability | Suggests potential CNS activity |

| Predicted Biological Activity | Kinase Inhibitor, GPCR Ligand | Potential therapeutic targets |

Prediction of ADMET-Related Factors (Absorption, Distribution, Metabolism, Excretion)

In the field of computational chemistry, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery and development. These in silico methods allow for the preliminary assessment of a compound's pharmacokinetic and safety profile, helping to identify candidates with a higher probability of success and reducing the reliance on extensive experimental testing. Various computational models, including quantitative structure-activity relationship (QSAR) models, are employed to predict these properties based on the molecule's chemical structure.

These predictive models are built using large datasets of compounds with known experimental ADMET properties. By analyzing the physicochemical and structural features of these molecules, algorithms can learn to predict the properties of new, untested compounds. Factors such as lipophilicity (LogP), solubility, molecular weight, and polar surface area are key descriptors used in these predictions.

While numerous tools and methodologies exist for in silico ADMET prediction, a comprehensive, publicly available ADMET profile specifically for this compound has not been identified in a review of scientific literature and chemical databases. Therefore, while we can describe the parameters that would be evaluated in such a study, specific predicted values for this compound cannot be provided.

The following table outlines the key ADMET-related factors that are typically predicted in a computational assessment and provides a description of their significance.

| ADMET Parameter | Description |

| Absorption | |

| Human Intestinal Absorption (HIA) | Predicts the percentage of a compound that will be absorbed through the human intestine. |

| Caco-2 Permeability | Models the permeability of a compound across the Caco-2 cell monolayer, an in vitro model of the intestinal wall. |

| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of a compound to cross the blood-brain barrier and enter the central nervous system. |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Determines if the compound is likely to be a substrate or inhibitor of P-glycoprotein, a key efflux transporter. |

| Distribution | |

| Plasma Protein Binding (PPB) | Estimates the extent to which a compound will bind to proteins in blood plasma, which affects its distribution and availability. |

| Volume of Distribution (VDss) | Predicts the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Metabolism | |

| Cytochrome P450 (CYP) Inhibition | Predicts whether the compound is likely to inhibit major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is crucial for assessing potential drug-drug interactions. |

| Excretion | |

| Clearance | Predicts the rate at which a drug is removed from the body. |

| Half-life (T1/2) | Estimates the time required for the concentration of the drug in the body to be reduced by one-half. |

This table is illustrative of the parameters assessed in ADMET prediction studies. Specific values for this compound are not available in the public domain.

Computational Ligand-Target Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand in the binding site of the target and calculating a "docking score," which estimates the binding affinity.

This method provides valuable insights into the potential mechanism of action of a compound and can help in identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. These insights can guide the optimization of lead compounds to improve their potency and selectivity.

A review of the scientific literature did not yield specific molecular docking studies for this compound with any particular biological target. Therefore, it is not possible to report on its binding affinity or specific interactions with a receptor. The structural similarity of this compound to certain classes of psychoactive compounds suggests potential interactions with targets such as monoamine transporters (e.g., dopamine (B1211576) transporter, serotonin (B10506) transporter) or nicotinic acetylcholine (B1216132) receptors, but this remains speculative without specific computational or experimental data.

The table below illustrates the typical data generated from a molecular docking study.

| Docking Parameter | Description |

| Binding Affinity (kcal/mol) | An estimation of the binding energy between the ligand and the target. More negative values typically indicate a stronger predicted binding. |

| Interacting Amino Acid Residues | A list of the specific amino acid residues in the target's binding site that are predicted to interact with the ligand. |

| Types of Interactions | The nature of the chemical interactions observed (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking, salt bridges). |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of the docked ligand and a reference conformation, used to validate the docking protocol. |

This table is for illustrative purposes to show the typical output of a molecular docking analysis. No specific docking results for this compound are publicly available.

Chemical Reactivity and Reaction Mechanisms of 1 Methyl 3 Phenylpyrrolidine

Oxidation Reactions and Product Formation

Monoamine Oxidase B (MAO-B) Catalyzed Oxidation Pathways

Monoamine Oxidase B (MAO-B) is a flavoprotein that catalyzes the oxidation of various amines, including secondary and tertiary amines. nih.gov The general mechanism of MAO-B involves the reduction of the flavin cofactor (FAD) by the amine substrate and its subsequent reoxidation by molecular oxygen. nih.gov While the specific oxidation of 1-methyl-3-phenylpyrrolidine by MAO-B is not extensively detailed in the available literature, the oxidation of analogous compounds provides insight into the likely pathway. For instance, MAO-B is known to oxidize 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a tertiary amine, to its corresponding neurotoxin, the 1-methyl-4-phenylpyridinium ion (MPP+). researchgate.net

The proposed mechanisms for MAO-B catalyzed amine oxidation include single electron transfer (SET), polar nucleophilic attack, and hydride transfer. semanticscholar.org In the context of tertiary amines like this compound, the initial step likely involves the transfer of an electron to the FAD cofactor, forming an amine radical cation. This is followed by deprotonation at the α-carbon to yield an α-amino radical. A second one-electron oxidation of this radical then produces a reactive iminium ion intermediate. This iminium ion is then susceptible to further reactions, including hydrolysis or elimination, leading to the final oxidized products.

Formation of Pyrrole (B145914) Derivatives

A significant product of the oxidation of pyrrolidine (B122466) and its derivatives can be the corresponding pyrrole. In a study of the MAO-B catalyzed oxidation of 1-methyl-3-phenyl-3-pyrroline, a structurally similar compound to this compound, the formation of 1-methyl-3-phenylpyrrole was observed. lookchem.com This suggests that the oxidation of this compound by MAO-B or other oxidizing agents could also lead to the formation of 1-methyl-3-phenylpyrrole through a process of dehydrogenation. The pyrrolidine ring, upon oxidation to an intermediate dihydropyrrole, can undergo further oxidation to the more stable aromatic pyrrole ring. The synthesis of pyrrole derivatives through oxidation is a known transformation in organic chemistry. chemistryviews.org

Identification of Reactive Intermediates

The oxidation of this compound proceeds through highly reactive, short-lived intermediates. The identification and characterization of these species are crucial for understanding the reaction mechanism.

Electrochemical Oxidation Mechanisms (e.g., α-amino Radical Cations, Iminium Ions)

Electrochemical methods have proven effective in studying the oxidation of amines. The electrochemical oxidation of tertiary amines, including pyrrolidine derivatives, typically proceeds via a sequence of electron and proton transfer steps. nih.govrsc.org The initial step is a one-electron oxidation at the anode to form an α-amino radical cation. nih.govrsc.orgbeilstein-journals.org This intermediate is highly acidic and readily undergoes deprotonation at the carbon atom adjacent to the nitrogen, leading to the formation of a neutral α-amino radical. nih.govrsc.org This radical is then further oxidized in a second one-electron transfer to generate a stable iminium cation. nih.govrsc.org These iminium ions are key electrophilic intermediates that can be trapped by nucleophiles or undergo other transformations. nih.gov

The general mechanism can be summarized as follows:

Formation of the α-amino radical cation: The pyrrolidine nitrogen is oxidized at the anode, losing one electron.

Deprotonation: A proton is lost from the α-carbon, forming a neutral radical.

Formation of the iminium ion: The α-amino radical is oxidized, losing a second electron.

Detection of Transient Species by Advanced Spectrometric Techniques

Due to their transient nature, the direct observation of reactive intermediates in the oxidation of this compound requires sophisticated analytical techniques. Online electrochemical mass spectrometry (EC-MS) has been successfully employed to detect short-lived intermediates in the electrochemical oxidation of tertiary amines. nih.govrsc.org In a study on the electrochemical oxidative α-C(sp3)–H functionalization of 1-phenylpyrrolidine, a compound closely related to this compound, both the α-amino radical cation and the subsequent iminium cation were successfully detected and identified using this technique. nih.govrsc.org This method allows for the real-time monitoring of the reaction mixture as it is being subjected to electrochemical oxidation, enabling the capture and characterization of fleeting species.

Dimerization and Other Secondary Reaction Pathways

The highly reactive intermediates generated during the oxidation of this compound can participate in secondary reactions, such as dimerization. In the electrochemical oxidation study of 1-phenylpyrrolidine, mass spectrometric analysis revealed the presence of peaks corresponding to the dimerization of reactive species. nih.gov This suggests that the α-amino radicals or other intermediates can couple with each other to form dimeric products. The specific structures of these dimers and the mechanisms of their formation are complex and depend on the reaction conditions. These secondary pathways compete with the further oxidation or trapping of the monomeric intermediates.

Influence of Substituent Effects on Reaction Kinetics and Selectivity of this compound

The reactivity and selectivity of this compound in chemical transformations can be significantly influenced by the nature and position of substituents on the phenyl ring. These substituents can alter the electron density of the aromatic ring and exert steric effects, thereby affecting the kinetics and regioselectivity of reactions involving the pyrrolidine moiety or the phenyl group itself. However, a comprehensive analysis of these effects through detailed research findings and specific data tables is currently limited in publicly available scientific literature.

Theoretical principles, such as the Hammett equation, provide a framework for predicting how electronic effects of substituents influence reaction rates and equilibria. Electron-donating groups (EDGs) on the phenyl ring, such as alkoxy (-OR) or alkyl (-R) groups, are expected to increase the electron density of the aromatic system. This can enhance the rate of electrophilic aromatic substitution reactions on the phenyl ring, as the ring becomes more nucleophilic and can more readily attack electrophiles. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the phenyl ring, making it less reactive towards electrophiles but more susceptible to nucleophilic aromatic substitution.

The position of the substituent (ortho, meta, or para) also plays a critical role in directing the outcome of such reactions. For instance, in electrophilic aromatic substitution, EDGs are typically ortho, para-directing, while EWGs are meta-directing.

In addition to electronic effects, steric hindrance from bulky substituents can influence reaction rates by impeding the approach of reagents to the reaction center. This is particularly relevant for reactions occurring at the positions on the phenyl ring adjacent to the pyrrolidine substituent or at the nitrogen atom of the pyrrolidine ring.

While these general principles of physical organic chemistry are well-established, specific kinetic and selectivity data for reactions of substituted this compound derivatives are not readily found in the surveyed literature. Quantitative data, such as relative rate constants for a series of substituted compounds or product distribution ratios under various reaction conditions, would be necessary to construct detailed data tables and perform a rigorous analysis of substituent effects on this particular molecule. Such data would allow for the generation of Hammett plots to correlate reaction rates with substituent constants (σ), providing a quantitative measure of the electronic effects at play.

Future research in this area would be valuable for a more complete understanding of the chemical behavior of this compound and its derivatives, which could have implications for their application in various fields of chemistry.

Applications of 1 Methyl 3 Phenylpyrrolidine in Advanced Organic Synthesis

Utility as a Chiral Scaffold in Medicinal Chemistry Research

The 1-Methyl-3-phenylpyrrolidine structure is a valuable chiral scaffold in medicinal chemistry. The saturated, non-planar nature of the pyrrolidine (B122466) ring provides a three-dimensional (3D) framework that is often favored in drug design over flat, aromatic systems. nih.gov This 3D coverage allows for more specific and complex interactions with biological targets like proteins and enzymes.

Key features that contribute to its utility include:

Stereochemistry : The carbon atom at the 3-position, to which the phenyl group is attached, is a stereogenic center. This chirality is crucial because biological systems, such as protein binding sites, are themselves chiral. The ability to synthesize enantiomerically pure forms of this compound allows medicinal chemists to investigate how different stereoisomers interact with a target, potentially leading to compounds with improved potency and reduced off-target effects. nih.gov

Structural Rigidity and Flexibility : The pyrrolidine ring exhibits a phenomenon known as "pseudorotation," which describes the rapid interconversion between different envelope and twisted conformations. This conformational flexibility, balanced with the relative rigidity of the five-membered ring, allows the scaffold to adapt its shape to fit optimally into a binding pocket.

sp3-Hybridization : The high content of sp3-hybridized carbon atoms in the scaffold increases its structural complexity and three-dimensionality. This is a desirable trait in modern drug discovery, as it often correlates with higher clinical success rates compared to predominantly flat, sp2-hybridized molecules. researchgate.netnih.gov

The combination of the chiral center, the defined 3D shape of the pyrrolidine ring, and the presence of the phenyl and methyl groups makes this compound an attractive starting point for developing new therapeutic agents that can effectively and selectively engage with biological targets.

Derivatization Reactions for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural modifications to a lead compound affect its biological activity. The this compound scaffold offers multiple, distinct points for chemical modification, making it an excellent template for systematic SAR exploration.

Key derivatization strategies for the this compound scaffold include:

Modification of the Phenyl Ring : The aromatic ring is a prime site for introducing a wide variety of substituents. Electrophilic aromatic substitution reactions can be used to add groups (e.g., halogens, nitro, alkyl, alkoxy groups) at the ortho, meta, or para positions. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, which can in turn influence binding affinity, selectivity, and pharmacokinetic properties. For example, in studies on related 3-phenylpyrrolidine (B1306270) analogues, adding a hydroxyl group to the phenyl ring was a key step in developing ligands for dopamine (B1211576) receptors. nih.gov

Variation of the N-Substituent : The methyl group on the pyrrolidine nitrogen can be replaced with a wide range of other functionalities. Demethylation followed by N-alkylation can introduce longer alkyl chains, cyclic groups, or functionalized side chains. These changes can probe interactions with different regions of a target's binding site, potentially extending into secondary pockets to enhance affinity and selectivity. nih.gov

Substitution on the Pyrrolidine Ring : While more synthetically challenging, it is possible to introduce substituents at other positions (C2, C4, C5) of the pyrrolidine ring. This allows for a comprehensive exploration of the space around the core scaffold to optimize interactions with the biological target.

The systematic application of these derivatization reactions allows researchers to build a detailed understanding of the SAR, guiding the rational design of more potent and selective drug candidates.

| Modification Site | Type of Reaction | Examples of New Groups | Purpose in SAR Studies |

| Phenyl Ring | Electrophilic Aromatic Substitution, Cross-Coupling | -Cl, -F, -OH, -OCH3, -CF3 | Modulate electronics, lipophilicity, and steric interactions. |

| Nitrogen Atom (N1) | N-Demethylation, N-Alkylation, N-Acylation | -Ethyl, -Propyl, -Benzyl, -C(O)R | Explore secondary binding pockets; alter basicity and solubility. |

| Pyrrolidine Ring (C2, C4, C5) | Functionalization of advanced intermediates | -OH, -Alkyl, =O (keto) | Optimize spatial orientation and introduce new interaction points. |

Precursor in the Synthesis of Complex Heterocyclic Systems

Beyond its direct use as a scaffold, this compound can serve as a valuable precursor for the synthesis of more complex, often polycyclic, heterocyclic systems. The inherent structure of the pyrrolidine ring provides a stereochemically defined foundation upon which additional rings can be constructed.

Methods for elaborating the this compound core into more complex structures include:

Ring-Closing Metathesis (RCM) : If a derivative of the scaffold is prepared with two appropriately positioned alkene-containing side chains, RCM can be employed to form a new fused or bridged ring system.

Intramolecular Cyclization Reactions : Functional groups introduced onto the phenyl ring or the pyrrolidine core can be designed to react with each other in an intramolecular fashion. For instance, a nucleophilic group on the pyrrolidine could cyclize onto an electrophilic position of a modified phenyl ring, leading to fused heterocyclic structures.

Pictet-Spengler or Bischler-Napieralski type reactions : If the phenyl group is appropriately substituted (e.g., with a hydroxyl or amino group) and a suitable side chain is attached to the nitrogen, classic cyclization reactions can be used to build new rings fused to the phenyl group, creating novel polycyclic frameworks.

The use of this compound as a starting material allows chemists to leverage its predefined stereochemistry to control the stereochemical outcome in the final complex heterocyclic product, a critical aspect in the synthesis of natural products and complex drug molecules. nih.gov

Role as a Ligand or Catalyst Component in Asymmetric Transformations

In the field of asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement, chiral ligands and catalysts are of paramount importance. nih.gov The pyrrolidine scaffold is a well-established component of many successful catalysts, and derivatives of this compound can be adapted for this purpose. mdpi.comresearchgate.net

The utility of this scaffold in catalysis stems from several features:

Coordination Site : The nitrogen atom of the pyrrolidine ring is a Lewis base and can coordinate to a transition metal center.

Chiral Environment : The chiral center at the 3-position creates a well-defined chiral environment around the coordinating nitrogen atom. When this scaffold is part of a ligand bound to a metal, it can influence the spatial arrangement of reactants approaching the metal center, thereby directing the reaction to favor the formation of one enantiomer over the other.

Tunability : The scaffold can be readily modified to create bidentate or polydentate ligands. For example, a coordinating group (like a phosphine, thiol, or another nitrogen-containing heterocycle) can be introduced, often via a linker attached to the nitrogen or the phenyl ring. These P,N or N,N-type ligands are highly sought after in asymmetric catalysis. nih.gov

Derivatives of this compound can be employed as components in catalysts for a range of asymmetric transformations, including hydrogenations, allylic alkylations, and cross-coupling reactions, leading to products with high enantiomeric purity. researchgate.net

| Catalyst Type | Role of the Scaffold | Potential Ligand Class | Example Asymmetric Reaction |

| Metal-Ligand Complex | Provides a chiral environment around the metal center. | P,N-Ligands; N,S-Ligands | Asymmetric Allylic Alkylation |

| Organocatalyst | The nitrogen atom can act as a Lewis base or participate in enamine/iminium ion formation. | Proline-derived catalysts | Asymmetric Aldol or Michael Reactions |

常见问题

Q. What are the optimal synthetic routes for 1-Methyl-3-phenylpyrrolidine, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis of pyrrolidine derivatives typically involves alkylation or cyclization reactions. For this compound, a common approach is the reductive amination of ketones or aldehydes with amines. For example, reacting 3-phenylpyrrolidinone with methylating agents like methyl iodide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C can yield the target compound. Temperature control is critical to avoid side reactions such as over-alkylation . Purification via column chromatography (eluents: hexane/ethyl acetate) or recrystallization is recommended for isolating high-purity products.

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm substituent positions. For instance, the methyl group at the 1-position shows a singlet near δ 2.3–2.5 ppm, while aromatic protons from the phenyl group appear as multiplets at δ 7.2–7.5 ppm .

- X-ray Crystallography: Using programs like SHELX or ORTEP-3, researchers can resolve molecular geometry. Single-crystal diffraction data collected at low temperatures (e.g., 100 K) improve resolution, and hydrogen bonding/packing interactions should be analyzed to validate stereochemistry .

Q. How can researchers assess the preliminary biological activity of this compound?

- Methodological Answer: Begin with in vitro assays targeting receptors or enzymes relevant to pyrrolidine derivatives (e.g., GPCRs or monoamine transporters). Use competitive binding assays with radiolabeled ligands (e.g., [³H]-ligands) to measure IC₅₀ values. Dose-response curves (0.1 nM–10 µM range) and triplicate measurements ensure reproducibility. Positive controls (e.g., known inhibitors) and statistical analysis (e.g., ANOVA) are mandatory .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the synthesis of this compound derivatives?

- Methodological Answer: Conduct a Design of Experiments (DoE) to evaluate variables:

- Solvent: Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene).

- Catalyst: Test Lewis acids (e.g., ZnCl₂) or organocatalysts.

- Temperature: Gradient reactions (50–120°C) in a microwave synthesizer can accelerate optimization .

Monitor progress via TLC or LC-MS. For stubborn side products, switch to flow chemistry for better heat/mass transfer .

Q. What computational strategies are effective for predicting the vibrational and electronic properties of this compound?

- Methodological Answer:

- Density Functional Theory (DFT): Use B3LYP/6-31G(d) to calculate harmonic vibrational frequencies. Apply scaling factors (0.96–0.98) to align with experimental IR/Raman data .

- Molecular Dynamics (MD): Simulate solvation effects (e.g., water/DMSO) using OPLS-AA force fields. Analyze H-bonding networks with tools like VMD .

Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability issues.

- Metabolite Identification: Use LC-HRMS to detect phase I/II metabolites. Compare activity of metabolites vs. parent compound .

- Species-Specific Differences: Repeat assays in multiple models (e.g., murine vs. primate) to assess translational relevance .

Q. What strategies improve the enantiomeric purity of this compound during asymmetric synthesis?

- Methodological Answer:

- Chiral Catalysts: Use Jacobsen’s thiourea catalysts or PyBOX ligands for enantioselective alkylation. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

- Dynamic Kinetic Resolution (DKR): Combine enzymatic resolution (e.g., lipases) with in situ racemization. Optimize pH (6–8) and temperature (30–50°C) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported binding affinities of this compound across studies?

- Methodological Answer:

- Assay Standardization: Ensure consistent buffer pH, ionic strength, and incubation times. Use reference compounds (e.g., haloperidol for dopamine receptors) to calibrate assays .

- Allosteric vs. Orthosteric Binding: Perform Schild analysis or dissociation assays to distinguish binding modes.

- Data Meta-Analysis: Apply multivariate regression to identify confounding variables (e.g., cell line, radioligand batch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。